

Investigating the Therapeutic Potential of ABBV-712: A Selective TYK2 Inhibitor

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Compound of Interest

Compound Name: ABBV-712

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This technical guide provides an in-depth overview of **ABBV-712**, a novel, orally active, and selective inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, **ABBV-712** targets the pseudokinase domain of TYK2, offering a differentiated approach to modulating the immune system for the treatment of autoimmune and inflammatory diseases.[1][2][3] This document summarizes the mechanism of action, preclinical data, and the signaling pathways influenced by **ABBV-712**.

Mechanism of Action

ABBV-712 is a selective allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[3][4] This is a distinct approach from many other Janus kinase (JAK) inhibitors that target the catalytically active (JH1) domain.[3][4] By binding to the pseudokinase domain, **ABBV-712** stabilizes an inactive conformation of the enzyme, thereby preventing the downstream signaling cascades initiated by key cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[3][4][5] This selective inhibition of TYK2 is anticipated to offer a more targeted immunomodulatory effect with an improved safety profile compared to broader JAK inhibitors.[3][5]

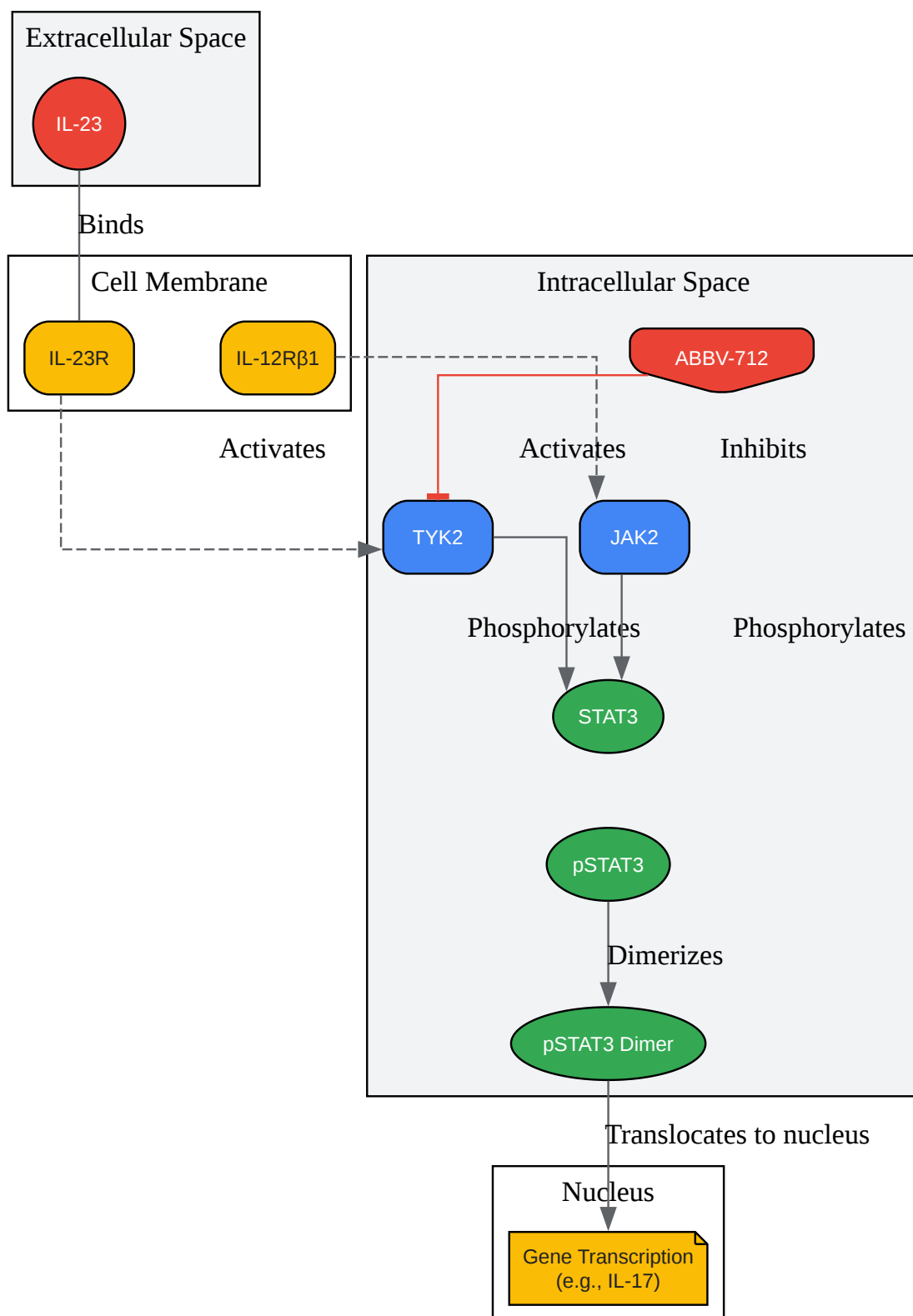
Signaling Pathways

TYK2 is a crucial component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines involved in immune regulation. **ABBV-712**'s primary therapeutic potential

lies in its ability to interrupt the signaling of IL-12 and IL-23.

IL-23 Signaling Pathway

The IL-23 receptor, upon binding to IL-23, activates the associated kinases, TYK2 and JAK2. This leads to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as IL-17, which are central to the pathogenesis of many autoimmune diseases. By inhibiting TYK2, **ABBV-712** blocks this cascade.

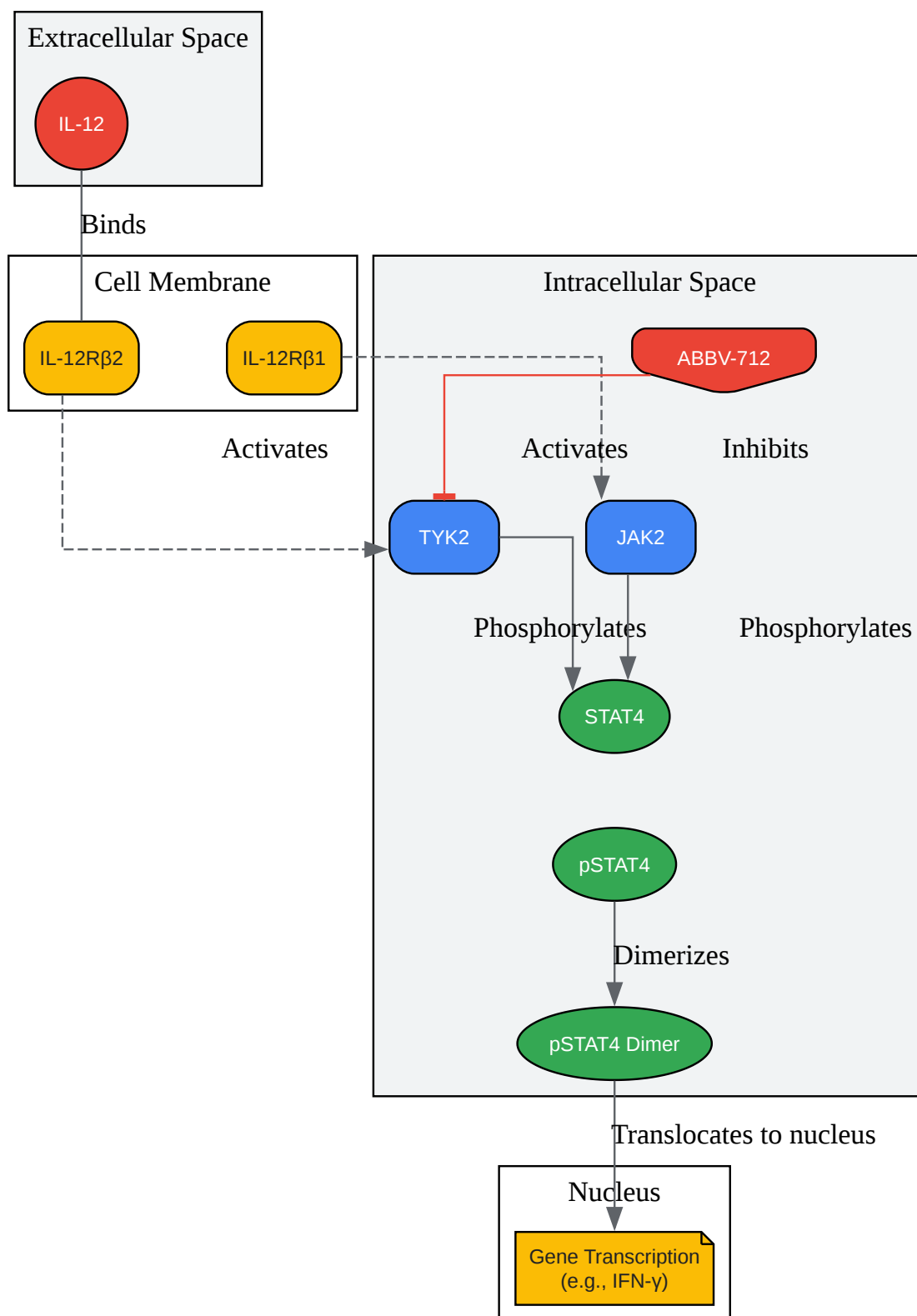


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Caption: ABBV-712 inhibits the IL-23 signaling cascade.

IL-12 Signaling Pathway

Similarly, the IL-12 receptor utilizes TYK2 and JAK2 for signal transduction. Upon IL-12 binding, these kinases phosphorylate STAT4. Activated STAT4 promotes the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN- γ), another key inflammatory mediator. **ABBV-712**'s inhibition of TYK2 disrupts this pro-inflammatory signaling axis.



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Caption: ABBV-712 disrupts IL-12-mediated signaling.

Quantitative Data Summary

The preclinical data for **ABBV-712** demonstrates its potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Potency and Selectivity

Assay	EC50 (μM)
TYK2 JH2	0.01[6]
TYK2 (in vitro)	0.195[1]
TYK2 (cells)	0.19[6]
Human Whole Blood	0.17[6]
JAK1	>25[1]
JAK2	>25[1]
JAK3	>25[1]

In Vivo Efficacy in Mouse Models

Model	Dose (mg/kg)	Effect
IL-12/IL-18 Induced IFN-γ	30	77% reduction in serum IFN-γ[1]
100	84% reduction in serum IFN-γ[1]	
300	95% reduction in serum IFN-γ[1]	
600	99% reduction in serum IFN-γ[1]	
Ear Dermatitis	100	61% reduction in ear thickness at day 11[1]

Pharmacokinetic Parameters

Species	Dose	Route	Bioavailability (%)	t _{1/2} (h)	Unbound Clearance (L/h/kg)	Vss (L/kg)
Rat	1 mg/kg	p.o.	19[1]	0.6[1]	4.1[1]	1.9[1]
1 mg/kg	i.v.	-	0.6[1]	4.1[1]	1.9[1]	
Dog	-	p.o.	88[1]	4.5[1]	0.46[1]	-
Monkey	-	p.o.	17[1]	1.2[1]	2.3[1]	-

Predicted Human Pharmacokinetics

Parameter	Value
t _{1/2} (h)	2.9[1]
AUC (μg·h/mL)	6.8[1]
Bioavailability (%)	59[1]
Predicted Initial Dose (mg)	350[1]

Experimental Protocols

Detailed experimental protocols are described in the primary publication by Breinlinger, E. et al. in the Journal of Medicinal Chemistry (2023, 66(20): 14335).[1] The following provides a summary of the methodologies based on available information.

In Vitro Kinase and Cellular Assays

Potency and selectivity were likely determined using a combination of biochemical assays with purified kinase domains and cell-based assays measuring the inhibition of cytokine-induced STAT phosphorylation. The high EC₅₀ values for JAK1, JAK2, and JAK3 suggest a highly selective inhibition of TYK2.[1]

IL-12/IL-18-Induced IFN-γ Mouse Model

In this pharmacodynamic model, mice were challenged with IL-12 and IL-18 to induce a robust IFN-γ response. **ABBV-712** was administered orally at various doses prior to the cytokine

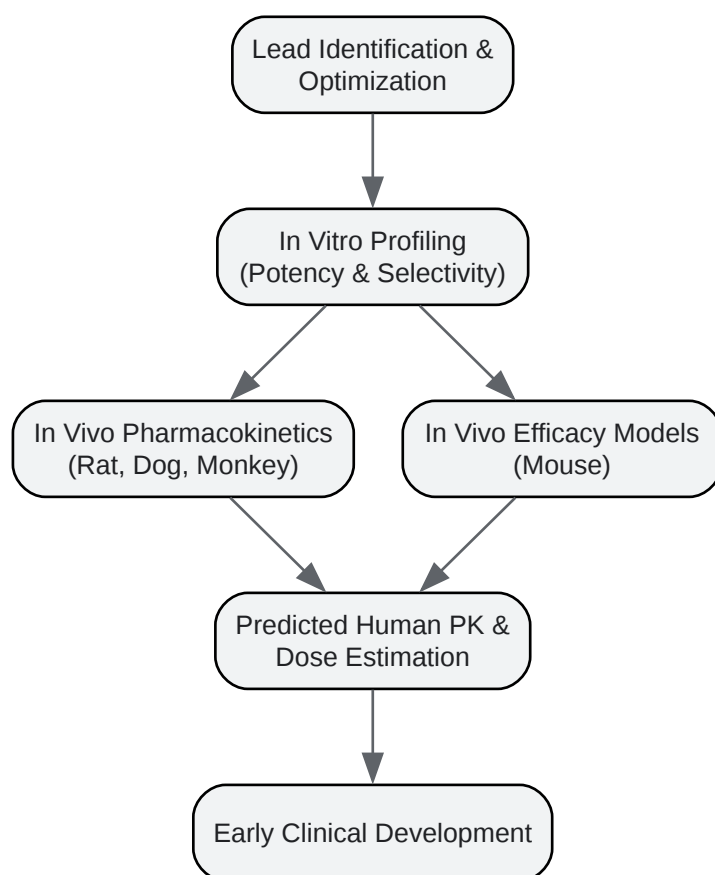
challenge.[6] Serum levels of IFN- γ were subsequently measured to assess the in vivo target engagement and efficacy of **ABBV-712**.^{[1][6]}

Mouse Model of Ear Dermatitis

This is a common inflammatory disease model. While specific details of induction were not available in the reviewed literature, such models typically involve the topical application of an irritant to the mouse ear to induce inflammation, characterized by an increase in ear thickness. **ABBV-712** was administered orally, and the reduction in ear swelling was measured as an indicator of its anti-inflammatory activity.^{[1][6]}

Experimental Workflow for Preclinical Evaluation

The general workflow for the preclinical assessment of **ABBV-712** likely followed a standard drug discovery and development process.



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Caption: A generalized preclinical development workflow for **ABBV-712**.

Conclusion

ABBV-712 is a promising therapeutic candidate with a novel mechanism of action that selectively targets the pseudokinase domain of TYK2. Preclinical data demonstrates its high potency and selectivity, leading to effective modulation of the IL-12 and IL-23 signaling pathways. The favorable pharmacokinetic profile across multiple species and in human predictions supports its potential as an oral therapy for a range of autoimmune and inflammatory disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **ABBV-712**.

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